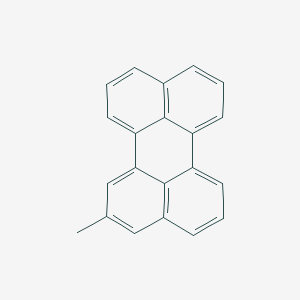
2-Methylperylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylperylene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C21H14. It is a derivative of perylene, where a methyl group is attached to the perylene core. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylperylene typically involves the alkylation of perylene. One common method is the Friedel-Crafts alkylation, where perylene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The process involves the same Friedel-Crafts alkylation but is optimized for large-scale production.
化学反应分析
Types of Reactions: 2-Methylperylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.
Major Products:
Oxidation: Perylenequinone derivatives.
Reduction: Dihydroperylene derivatives.
Substitution: Nitroperylene and sulfonated perylene derivatives.
科学研究应用
2-Methylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: Its derivatives are used in fluorescence microscopy and as probes for studying biological membranes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic semiconductors, dyes, and pigments due to its stable aromatic structure and fluorescence properties
作用机制
The mechanism of action of 2-Methylperylene largely depends on its application. In fluorescence applications, it acts by absorbing light and re-emitting it at a different wavelength. This property is utilized in various imaging techniques. In photodynamic therapy, its derivatives generate reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells .
相似化合物的比较
Perylene: The parent compound, used widely in similar applications but without the methyl group.
Pyrene: Another PAH with four fused benzene rings, used in fluorescence and as a precursor for other chemicals.
Anthracene: A three-ring PAH, also used in fluorescence and organic electronics.
Uniqueness of 2-Methylperylene: this compound’s unique structure, with a methyl group attached to the perylene core, enhances its solubility and alters its electronic properties. This makes it particularly useful in applications requiring specific fluorescence characteristics and in the synthesis of more complex molecules .
属性
CAS 编号 |
83321-33-9 |
|---|---|
分子式 |
C21H14 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
2-methylperylene |
InChI |
InChI=1S/C21H14/c1-13-11-15-7-4-9-17-16-8-2-5-14-6-3-10-18(20(14)16)19(12-13)21(15)17/h2-12H,1H3 |
InChI 键 |
UKABIYSGSMJORK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C3C(=CC=C2)C4=CC=CC5=C4C(=CC=C5)C3=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)
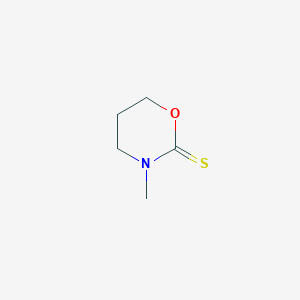


![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)
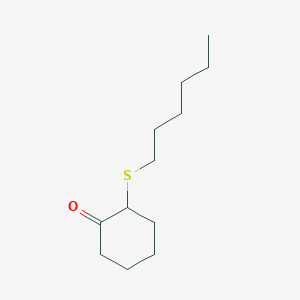

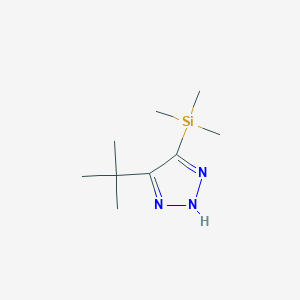
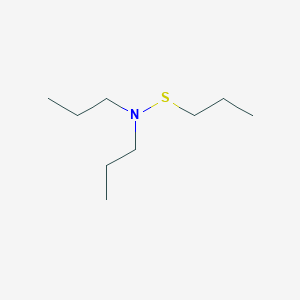
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)

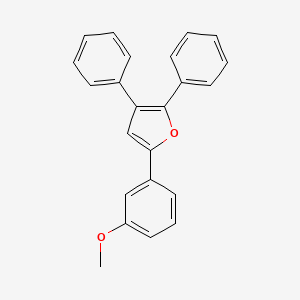

![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)
